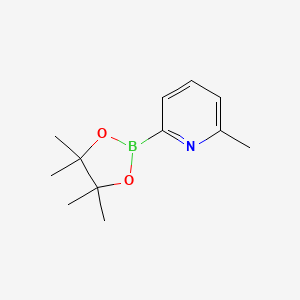

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. This compound features a pyridine ring substituted with a methyl group and a dioxaborolane moiety, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-7-6-8-10(14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNAXFHDHVSHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590528 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096689-44-9 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-methyl-6-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. It can also participate in other borylation reactions, including the formation of C-B bonds with various substrates .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Borylation Reactions: Transition metal catalysts (e.g., Pd, Cu), bases (e.g., NaOtBu), and solvents like THF or DMF.

Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules that incorporate the pyridine ring and the newly formed carbon-carbon bonds .

Scientific Research Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in:

Chemistry: As a reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In the development of bioactive molecules and probes for biological studies.

Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: In the production of polymers, electronic materials, and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further transformed into various functional groups. The dioxaborolane moiety acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

2-Methyl-6-bromopyridine: A precursor in the synthesis of the target compound.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A common borylation reagent.

Bis(pinacolato)diboron: Another widely used boron source in organic synthesis.

Uniqueness: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications .

Biological Activity

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C13H18BN3O2

- Molecular Weight : 259.12 g/mol

- CAS Number : 1353584-74-3

The biological activity of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases such as DYRK1A and GSK-3β. These enzymes are crucial in various cellular processes including cell growth and differentiation.

- Antioxidant Properties : Research indicates that the compound exhibits significant antioxidant activity. This property is essential for combating oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro. It was evaluated in BV2 microglial cells and demonstrated a decrease in nitric oxide (NO) and interleukin (IL)-6 levels.

Case Studies

- DYRK1A Inhibition

-

Cytotoxicity Assessment

- The cytotoxic effects were assessed in mouse hippocampal neuronal cells (HT-22) and BV-2 microglial cells using PrestoBlue™ cell viability reagent. Compounds showed varied cytotoxicity profiles at concentrations ranging from 0.1 to 100 µM . Notably, the compound did not significantly reduce cell viability at concentrations up to 10 µM.

- Anti-inflammatory Activity

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.